![molecular formula C14H15BrClN3O B15217224 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant applications in medicinal chemistry. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the reaction of 2-chloro-5-methylpyridine with cyclohexylamine, followed by bromination and cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core . The reaction conditions typically involve the use of solvents like toluene and reagents such as lithium diisopropylamide (LDA) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The compound can form various cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is extensively used in scientific research, particularly in the development of cancer therapeutics. It serves as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are crucial in the treatment of various cancers . Additionally, it is used in the study of enzyme inhibition and as a building block in the synthesis of complex organic molecules .
Mécanisme D'action
The compound exerts its effects by inhibiting specific enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . The molecular targets include CDK4 and CDK6, which are critical for the progression of the cell cycle from the G1 to the S phase .
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-amine
Uniqueness: Compared to similar compounds, 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibits higher specificity and potency in inhibiting CDK4 and CDK6. Its unique cyclohexyl group enhances its binding affinity and selectivity, making it a more effective therapeutic agent .
Propriétés
Formule moléculaire |
C14H15BrClN3O |
|---|---|
Poids moléculaire |
356.64 g/mol |
Nom IUPAC |
6-bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H15BrClN3O/c1-8-10-7-17-14(16)18-12(10)19(13(20)11(8)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
Clé InChI |
OXERZWNTHHIQCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



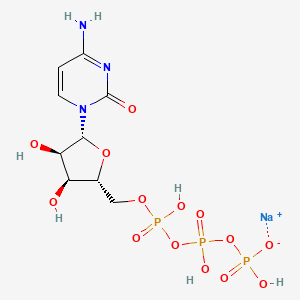
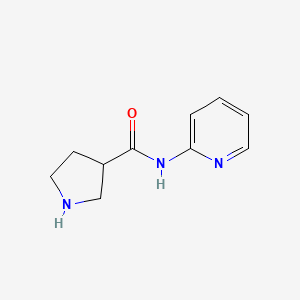

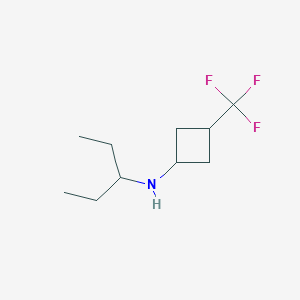

![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
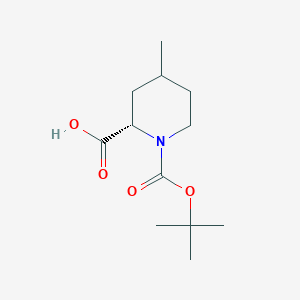
![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
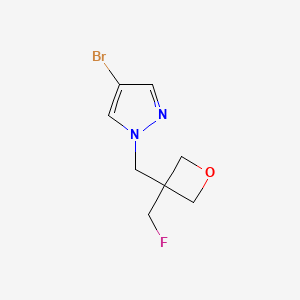
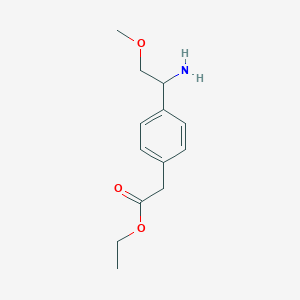

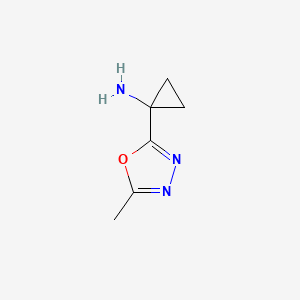
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
